molecular formula C14H15NO B5833785 3-allyl-2,6-dimethyl-4-quinolinol

3-allyl-2,6-dimethyl-4-quinolinol

Cat. No.: B5833785
M. Wt: 213.27 g/mol
InChI Key: BSGSBOSRWALTLH-UHFFFAOYSA-N
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Description

3-Allyl-2,6-dimethyl-4-quinolinol is a quinoline derivative characterized by a hydroxyl group at the 4-position, methyl groups at positions 2 and 6, and an allyl substituent at position 3. The quinoline scaffold is a bicyclic structure comprising a benzene ring fused to a pyridine ring, which confers unique electronic and steric properties. The allyl group introduces conformational flexibility and moderate lipophilicity, while the methyl groups at positions 2 and 6 may stabilize the molecular structure through steric effects. Although direct data on this compound are absent in the provided evidence, structural analogs in the literature allow inferences about its physicochemical and biological behavior.

Properties

IUPAC Name

2,6-dimethyl-3-prop-2-enyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c1-4-5-11-10(3)15-13-7-6-9(2)8-12(13)14(11)16/h4,6-8H,1,5H2,2-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGSBOSRWALTLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C(C2=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Functional Group Analysis

Key structural differences between 3-allyl-2,6-dimethyl-4-quinolinol and analogous compounds include:

  • 4-Position Functionalization: this compound: Hydroxyl group (quinolinol) . 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): Amino group (electron-donating) with aryl substituents at positions 2 and 3 . 3-(Substituted-aminomethyl)-1-pentyl-1H-quinolin-4-one (42–44): Ketone (4-oxo) with aminomethyl and pentyl groups . 3-Acetyl-2,4-dimethylquinolin-1-ium chloride: Positively charged quinolinium ion with acetyl and methyl groups .
  • Methyl groups at positions 2 and 6 in the target compound may reduce steric hindrance compared to 3-Acetyl-2,4-dimethylquinolin-1-ium chloride, which has methyl groups at positions 2 and 4 .

Physical and Chemical Properties

Compound Name 4-Position Group Key Substituents Melting Point (°C) Synthesis Method
This compound Hydroxyl 2,6-dimethyl; 3-allyl Not reported Likely allylation of preformed quinolinol
4k (from ) Amino 2-(4-ClPh); 3-(4-MeOPh) 223–225 Pd-catalyzed cross-coupling
3-Acetyl-2,4-dimethylquinolin-1-ium chloride Quinolinium ion 2,4-dimethyl; 3-acetyl 120–122 Acid-catalyzed condensation
42–44 (from ) 4-Oxo 3-aminomethyl; 1-pentyl Not reported Reductive amination
  • Melting Points: The quinolinium salt in has a lower melting point (120–122°C) compared to 4k (223–225°C), likely due to ionic interactions and crystal packing differences .
  • Solubility: The hydroxyl group in this compound may enhance aqueous solubility relative to the 4-oxo and quinolinium derivatives.

Crystallographic and Conformational Insights

  • Planarity: The fused-ring system in ’s quinolinium salt is nearly planar (r.m.s. deviation = 0.039 Å), with substituents like acetyl groups adopting perpendicular orientations . The allyl group in the target compound may introduce torsional strain, altering π-π stacking interactions critical for crystallization.
  • Hydrogen Bonding: The hydroxyl group in this compound could form intermolecular hydrogen bonds, contrasting with the ionic N–H⋯Cl interactions observed in .

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